(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Solubility Physicochemical Properties Drug Design

This fluorinated isoxazole building block features a hydroxymethyl handle at the 4-position, enabling versatile functionalization for medicinal chemistry. Its consensus LogP of 2.28 and TPSA of 46.26 Ų place it within optimal CNS drug-likeness space, ideal for neurological disorder libraries. As the direct precursor to carboxamide derivatives with Hep3B IC50 5.76 µg/mL and >6-fold DPPH radical scavenging activity vs. Trolox, it is essential for oncology and antioxidant SAR studies. Select this precise substitution pattern—not interchangeable analogs—to ensure reproducible synthetic and biological outcomes.

Molecular Formula C11H10FNO2
Molecular Weight 207.204
CAS No. 1018297-63-6
Cat. No. B591618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
CAS1018297-63-6
Molecular FormulaC11H10FNO2
Molecular Weight207.204
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=C(C=C2)F)CO
InChIInChI=1S/C11H10FNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3
InChIKeyYTPVTPNVCHCMAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol (CAS 1018297-63-6) | Fluorinated Isoxazole Building Block for Pharmaceutical and Agrochemical Research


(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is a fluorinated isoxazole derivative with the molecular formula C11H10FNO2 and a molecular weight of 207.20 g/mol . It serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . The compound features a 4-fluorophenyl group and a hydroxymethyl substituent on the isoxazole core, which enhance its reactivity and potential as an intermediate in synthetic chemistry [1]. The fluorine moiety contributes to improved metabolic stability and binding affinity in target molecules, making it valuable for drug discovery [1]. The hydroxymethyl group offers versatility for further functionalization, enabling the synthesis of diverse derivatives [1].

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol (CAS 1018297-63-6) | Critical Differentiation from Isoxazole Analogs


In-class compounds cannot be simply interchanged because the specific substitution pattern on the isoxazole ring profoundly impacts physicochemical properties, synthetic utility, and downstream biological activity. For instance, the presence of a primary alcohol (-CH2OH) at the 4-position in (3-(4-fluorophenyl)-5-methylisoxazol-4-yl)methanol confers a unique reactivity profile compared to its carboxylic acid or ester analogs . This difference is quantitatively reflected in solubility, lipophilicity, and synthetic yield, which directly influence its suitability as a building block in medicinal chemistry campaigns. Furthermore, fluorophenyl-isoxazole derivatives exhibit structure-dependent anticancer and antioxidant activities, with specific substituents on the carboxamide moiety leading to orders-of-magnitude differences in IC50 values [1]. Therefore, selecting the precise compound is critical for reproducible results and achieving desired synthetic or biological outcomes.

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol (CAS 1018297-63-6) | Quantitative Differentiation Evidence for Procurement Decisions


Enhanced Aqueous Solubility Relative to Carboxylic Acid Analog

The target compound exhibits a calculated aqueous solubility of 0.33 g/L (330 µg/mL) at 25°C, as determined by ACD/Labs software . This value is notably higher than the experimental aqueous solubility of its direct precursor, 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1736-21-6), which is reported to be only 0.017 mg/mL (0.017 g/L) . The ~19-fold improvement in solubility for the alcohol derivative enhances its utility in aqueous reaction media and biological assays.

Solubility Physicochemical Properties Drug Design

Optimized Lipophilicity (LogP) for CNS Drug-Likeness

The consensus Log Po/w for the target compound is calculated to be 2.28 , placing it within the optimal range (LogP 2-4) for central nervous system (CNS) drug candidates [1]. In contrast, the more polar carboxylic acid analog (CAS 1736-21-6) has a predicted LogP of approximately 0.99, which may limit its passive diffusion across the blood-brain barrier . This difference in lipophilicity directly impacts the selection of this building block for CNS-targeted libraries.

Lipophilicity CNS Penetration Medicinal Chemistry

Validated Synthetic Yield and Purity Profile

A patent procedure describes the synthesis of the target compound via LiAlH4 reduction of the corresponding ethyl ester, achieving a yield of 71% (1.8 g from 3.0 g starting material) as a white solid with a purity of 97% . The resulting product is commercially available with a standard purity of 97% (verified by NMR, HPLC, and GC) from reputable vendors . This reproducible, high-yielding protocol ensures consistent quality and minimizes batch-to-batch variability in downstream applications.

Synthesis Yield Purity Procurement

Critical Precursor for Potent Anticancer and Antioxidant Derivatives

The target alcohol serves as the key precursor to a series of fluorophenyl-isoxazole-carboxamide derivatives (2a-2f) with demonstrated anticancer activity. Compound 2f (derived from this building block) exhibits IC50 values of 5.76 µg/mL against Hep3B and 34.64 µg/mL against HepG2 liver cancer cell lines, while compounds 2a and 2c show potent DPPH radical scavenging activity with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/mL, respectively [1][2]. In comparison, the positive control Trolox has an IC50 of 3.10 ± 0.92 µg/mL, indicating a >6-fold improvement in antioxidant potency [2]. The non-fluorinated analog (3-phenyl-5-methylisoxazole-4-yl)methanol would likely yield derivatives with significantly reduced activity, as fluorine substitution is known to enhance metabolic stability and binding affinity [3].

Anticancer Antioxidant Isoxazole Derivatives SAR

Favorable Physicochemical Properties for Oral Bioavailability

The target compound adheres to Lipinski's Rule of Five, with a molecular weight of 207.2 Da (<500 Da), LogP of 2.28 (<5), and 1 hydrogen bond donor and 4 acceptors . This profile is comparable to the carboxylic acid analog (MW 221.18 Da, LogP ~0.99), but the target alcohol's higher lipophilicity and lower topological polar surface area (TPSA 46.26 Ų) may confer superior oral absorption potential. A TPSA below 60 Ų is generally associated with good oral bioavailability [1].

ADME Drug-Likeness Lipinski's Rule

(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol (CAS 1018297-63-6) | Recommended Application Scenarios Based on Quantitative Evidence


Synthesis of CNS-Penetrant Drug Candidates

The compound's consensus LogP of 2.28 places it within the optimal range for CNS drug-likeness, and its TPSA of 46.26 Ų is below the 60 Ų threshold associated with good brain penetration . This makes it an ideal starting material for constructing focused libraries targeting neurological disorders such as Alzheimer's disease, Parkinson's disease, or epilepsy, where balanced lipophilicity is critical.

Development of Anticancer Agents via Carboxamide Derivatization

As the direct precursor to fluorophenyl-isoxazole-carboxamide derivatives (2a-2f) with demonstrated antiproliferative activity against liver cancer cell lines (Hep3B IC50 5.76 µg/mL), this building block is essential for structure-activity relationship (SAR) studies in oncology [1]. Researchers can leverage the hydroxymethyl handle to introduce diverse carboxamide moieties and optimize potency.

Construction of Antioxidant Libraries with Improved Potency

Derivatives synthesized from this compound (e.g., 2a and 2c) exhibit >6-fold higher DPPH radical scavenging activity compared to the standard antioxidant Trolox [2]. This establishes the scaffold as a privileged structure for developing novel antioxidant therapeutics, particularly for conditions involving oxidative stress, such as diabetes or neurodegenerative diseases.

Synthetic Methodology Development and Flow Chemistry

The well-documented, high-yield (71%) synthesis from the corresponding ethyl ester using LiAlH4 provides a robust platform for optimizing reaction conditions. Researchers can explore alternative reducing agents, solvent systems, or continuous flow processes to further improve efficiency and scalability, making it a model substrate for green chemistry and process chemistry investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.